molecular formula C21H15BrN2O2 B5183133 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B5183133
M. Wt: 407.3 g/mol
InChI Key: OXCYLZAOKAPGPF-UHFFFAOYSA-N
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Description

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzochromenes

Preparation Methods

The synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and amination reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromo group, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions to form fused ring systems.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It has been used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is being explored for potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can be compared with other benzochromene derivatives, such as:

    2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: This compound also exhibits antibacterial and anticancer activities but differs in its substitution pattern, which affects its chemical reactivity and biological properties.

    2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)-4H-chromene-3-carbonitrile: Known for its antiviral properties, this compound has a different substitution pattern that enhances its interaction with viral enzymes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-25-18-9-7-13(10-17(18)22)19-15-8-6-12-4-2-3-5-14(12)20(15)26-21(24)16(19)11-23/h2-10,19H,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYLZAOKAPGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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